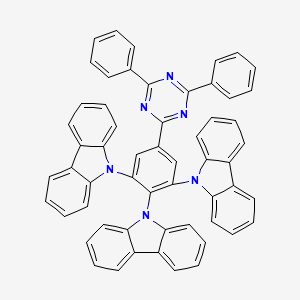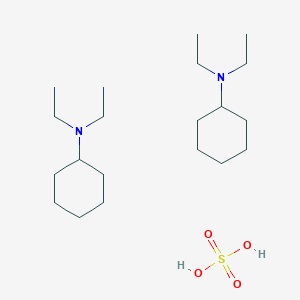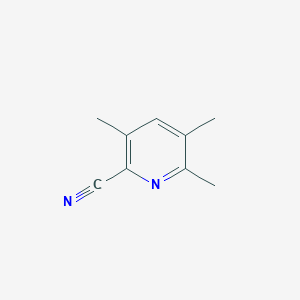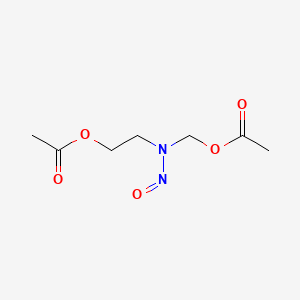
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an acetoxymethyl group and a nitrosamino group attached to the ethyl ester of acetic acid. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a mineral acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
化学反応の分析
Types of Reactions
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester undergoes various chemical reactions, including:
Reduction: The nitrosamino group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Acetic acid, 2-((acetoxymethyl)amino)ethyl ester.
Substitution: Acetic acid, 2-((acetoxymethyl)amino)ethyl amide.
科学的研究の応用
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester involves its interaction with biological molecules. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can modify proteins and DNA. This modification can lead to changes in cellular function and potentially result in antimicrobial or anticancer effects . The ester group can also be hydrolyzed to release acetic acid, which can act as an antimicrobial agent .
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: An ester with a similar structure but lacks the nitrosamino group.
Ethyl 2-(acetylamino)-2-cyanoacetate: Another ester with an acetylamino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is unique due to the presence of both an acetoxymethyl group and a nitrosamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other esters .
特性
CAS番号 |
70103-77-4 |
|---|---|
分子式 |
C7H12N2O5 |
分子量 |
204.18 g/mol |
IUPAC名 |
2-[acetyloxymethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-6(10)13-4-3-9(8-12)5-14-7(2)11/h3-5H2,1-2H3 |
InChIキー |
AVDDGBLWDYXMFE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCN(COC(=O)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
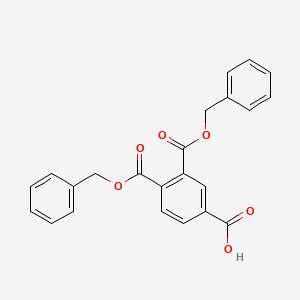
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
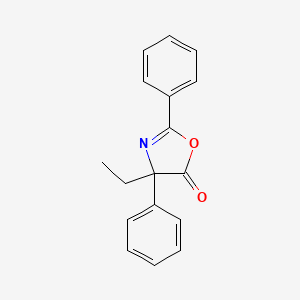
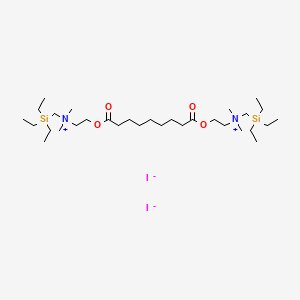
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
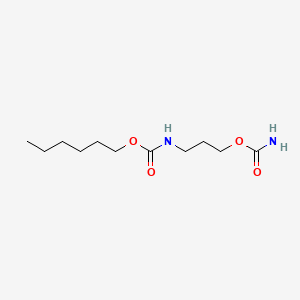
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
